Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate
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Overview
Description
Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the esterification of benzoic acid derivatives, followed by hydroxylation and methoxylation reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and yields. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: A simpler analog with similar functional groups but a less complex structure.
Methyl 3-hydroxy-4-methoxybenzoate: Another related compound with a different substitution pattern on the aromatic ring.
2-Hydroxy-4-methoxybenzaldehyde: A related compound with an aldehyde group instead of an ester group.
Uniqueness
Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate is unique due to its complex structure, which includes multiple hydroxyl and methoxy groups, as well as its potential for diverse chemical reactivity. This complexity allows for a wide range of applications and makes it a valuable compound in various fields of scientific research.
Properties
CAS No. |
5014-22-2 |
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Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2-hydroxy-4-methoxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C20H22O7/c1-9-7-13(25-5)11(3)17(21)16(9)20(24)27-14-8-10(2)15(19(23)26-6)18(22)12(14)4/h7-8,21-22H,1-6H3 |
InChI Key |
YBBZWHIIYJKMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C)OC |
Origin of Product |
United States |
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